![molecular formula C10H9N3O3 B3165562 Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate CAS No. 900322-55-6](/img/structure/B3165562.png)
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Scientific Research Applications
Anti-Fibrosis Activity
The compound has been used in the design of structures in medicinal chemistry, particularly in the study of anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Antioxidant Activity
Thiazolo [4,5-b]pyridines, which are similar to the compound , have been reported to exhibit high antioxidant activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have potential antioxidant properties.
Antimicrobial Activity
Thiazolo [4,5-b]pyridines have also been reported to exhibit antimicrobial activity . Given the structural similarity, “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have antimicrobial properties.
Herbicidal Activity
Thiazolo [4,5-b]pyridines have been identified as having herbicidal activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also be used in the development of herbicides.
Anti-Inflammatory Activity
Thiazolo [4,5-b]pyridines have been reported to exhibit anti-inflammatory activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have potential anti-inflammatory properties.
Antifungal Activity
Thiazolo [4,5-b]pyridines have been reported to exhibit antifungal activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have potential antifungal properties.
Antitumor Activity
Thiazolo [4,5-b]pyridines have been reported to exhibit antitumor activity . This suggests that “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” may also have potential antitumor properties.
Antimalarial Activity
A novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, which is structurally similar to “Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate”, was prepared and screened for biological activities, including antimalarial activity .
properties
IUPAC Name |
ethyl 5-pyridin-2-yl-1,3,4-oxadiazole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)9-13-12-8(16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGFTGFMZVMCBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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